4-Ethynyl-N-methylpiperidine-1-carboxamide
Description
4-Ethynyl-N-methylpiperidine-1-carboxamide is a piperidine-derived carboxamide characterized by an ethynyl substituent at the 4-position of the piperidine ring and an N-methyl carboxamide group at the 1-position. Piperidine carboxamides are frequently employed as intermediates in synthetic chemistry due to their conformational flexibility and ability to interact with biological targets . The ethynyl group in this compound introduces unique electronic and steric properties, distinguishing it from related derivatives with alkyl, aryl, or heterocyclic substituents.
Properties
IUPAC Name |
4-ethynyl-N-methylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-3-8-4-6-11(7-5-8)9(12)10-2/h1,8H,4-7H2,2H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIVYLSSQOUMJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCC(CC1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Ethynyl-N-methylpiperidine-1-carboxamide involves several steps. One common method includes the reaction of N-methylpiperidine with ethynyl bromide under basic conditions to form the ethynyl derivative. . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Ethynyl-N-methylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Ethynyl-N-methylpiperidine-1-carboxamide has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 4-Ethynyl-N-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a comparative analysis of 4-Ethynyl-N-methylpiperidine-1-carboxamide and its analogs, focusing on structural features, synthesis, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Findings
Reactivity and Conformation :
- The ethynyl group in 4-Ethynyl-N-methylpiperidine-1-carboxamide introduces a rigid, linear geometry that may influence piperidine ring puckering. This contrasts with ethyl or acetyl substituents, which allow greater conformational flexibility .
- In N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide, the piperazine ring adopts a chair conformation with bond angles consistent with sp³ hybridization, whereas ethynyl-substituted analogs may exhibit distorted geometries due to electronic effects .
Synthetic Accessibility: Carboxamides with bulky substituents (e.g., thiazolyl or trimethylphenyl groups) require multi-step syntheses involving coupling reagents like EDCI/HOBt, as seen in patent-derived compounds .
Physicochemical Properties: The acetylated analog (1-Acetyl-N-(3-ethynylphenyl)-4-piperidinecarboxamide) exhibits a logP of ~2.5, suggesting moderate lipophilicity, whereas ethynyl groups may increase polarity and reduce membrane permeability .
Biological Activity
4-Ethynyl-N-methylpiperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and its applications in scientific research, supported by data tables and case studies.
Chemical Structure and Properties
4-Ethynyl-N-methylpiperidine-1-carboxamide features a piperidine ring substituted with an ethynyl group and a methyl group. This unique structure may influence its pharmacological properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N₃O |
| Molecular Weight | 191.25 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not reported |
The biological activity of 4-Ethynyl-N-methylpiperidine-1-carboxamide is primarily mediated through its interaction with specific molecular targets, including receptors and enzymes. Studies suggest that it may modulate various biochemical pathways, potentially leading to therapeutic effects in conditions such as neurological disorders and cancer.
- Receptor Interaction : The compound may bind to neurotransmitter receptors, influencing synaptic transmission.
- Enzyme Modulation : It may inhibit enzymes involved in metabolic pathways, contributing to its potential therapeutic effects.
Antimicrobial Properties
Research indicates that 4-Ethynyl-N-methylpiperidine-1-carboxamide exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains, highlighting its potential as an antimicrobial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In a series of studies assessing the anticancer properties of this compound, significant cytotoxic effects were observed against several cancer cell lines. The following table summarizes the findings:
| Cell Line | GI50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 5.2 | Induction of apoptosis |
| MCF-7 (breast cancer) | 8.3 | Cell cycle arrest |
| A549 (lung cancer) | 6.7 | Inhibition of proliferation |
Case Studies
- Study on Neuroprotective Effects : A study investigated the neuroprotective effects of 4-Ethynyl-N-methylpiperidine-1-carboxamide in models of neurodegeneration. The results indicated that the compound reduced oxidative stress markers and improved neuronal survival rates.
- Evaluation in Cancer Models : In vivo experiments using xenograft models demonstrated that treatment with the compound significantly inhibited tumor growth compared to control groups, suggesting its potential as an anticancer therapeutic.
Applications in Research
4-Ethynyl-N-methylpiperidine-1-carboxamide serves as a valuable intermediate in synthetic chemistry, particularly in the development of novel piperidine derivatives for medicinal applications. Its unique structure allows for modifications that can enhance biological activity or target specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
